molecular formula C9H7N3O3S B3011118 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid CAS No. 128922-04-3

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid

Cat. No.: B3011118
CAS No.: 128922-04-3
M. Wt: 237.23
InChI Key: MXKRVZFRVKXCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H7N3O3S and its molecular weight is 237.23. The purity is usually 95%.
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Biological Activity

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido-pyrimidine structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by recent research findings.

Chemical Structure

The compound's IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC8H7N3O3S
Molecular Weight213.22 g/mol
CAS Number412341-42-5

Antibacterial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of pyrido-pyrimidine have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

A study evaluated the antibacterial activity of synthesized derivatives against multiple strains. The results indicated that compounds with a pyrido-pyrimidine core displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 1.21 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. Pyrido-pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves the modulation of signaling pathways associated with inflammation.

In one study, a series of pyrido-pyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most active compounds showed significant inhibition at concentrations comparable to established anti-inflammatory drugs .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds related to this compound can act as potent inhibitors of various enzymes:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.13 ± 0.003

These findings suggest that the compound may have therapeutic potential in treating conditions where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives and characterized them using NMR and mass spectrometry. The biological activities were assessed through in vitro assays, demonstrating promising results against bacterial strains .
  • Docking Studies : Molecular docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, revealing potential mechanisms of action relevant to their biological activities .
  • Fluorescence Quenching Studies : Bovine serum albumin (BSA) binding interactions were evaluated using fluorescence quenching methods, indicating strong binding affinity for certain derivatives, which correlates with their pharmacological effectiveness .

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKRVZFRVKXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N(C2=O)CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.